Cas no 711002-74-3 (Benzyl 3-aminopiperidine-1-carboxylate)

Benzyl 3-aminopiperidine-1-carboxylate is a protected piperidine derivative featuring a benzyl carbamate group at the 1-position and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is employed in the preparation of biologically active molecules. The benzyloxycarbonyl (Cbz) protecting group enhances stability while allowing selective deprotection under mild conditions. Its well-defined structure and functional group compatibility make it valuable for constructing complex heterocycles and peptidomimetics. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Benzyl 3-aminopiperidine-1-carboxylate structure
711002-74-3 structure
商品名:Benzyl 3-aminopiperidine-1-carboxylate
CAS番号:711002-74-3
MF:C13H18N2O2
メガワット:234.2942
MDL:MFCD03001672
CID:68673
PubChem ID:2756612

Benzyl 3-aminopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Amino-1-N-Cbz-piperidine
    • Benzyl 3-aminopiperidine-1-carboxylate
    • 3-Amino-piperidine-1-carboxylic acid benzyl ester
    • 1-N-Cbz-3-aminopiperidine
    • 3-amino-1-cbz-piperidine
    • BENZYL-3-AMINOPIPERIDINE-1-CARBOXYLATE
    • 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, PHENYLMETHYL ESTER
    • 3-Amino-1-benzyloxycarbonyl piperidine
    • PubChem9246
    • (S)-3-Amino-1-Cbz-piperidine HCl
    • PubChem20007
    • DL-3-Amino-1-N-Cbz-piperidine
    • PBFBPDLWODIXHK-UHFFFAOYSA-N
    • (S)-1-Cbz-piperidin-3-amine
    • PB29216
    • 1-benzyloxycarbonyl-3-aminopiperidine
    • PB25014
    • FT-0630230
    • SCHEMBL654999
    • Phenylmethyl 3-amino-1-piperidinecarboxylate
    • FT-0659190
    • 3-Aminopiperidine, N1-CBZ protected
    • MFCD05864625
    • SB10257
    • Benzyl 3-aminopiperidine-1-carboxylate; 3-Amino-piperidine-1-carboxylic acid benzyl ester
    • SB10256
    • CS-0041748
    • 3-amino-1-N-cbz-piperidine, AldrichCPR
    • 3-Amino-1-N-Cbz-piperidine 711002-74-3
    • J-505025
    • 711002-74-3
    • 3-Amino-1-N-Fmoc-piperidine
    • AKOS005146163
    • SY064428
    • FT-0603859
    • AMY5282
    • FS-1272
    • MFCD03001672
    • 3-aminopiperidine-1-carboxylic acid benzyl ester
    • A9336
    • SY067379
    • 1-Cbz-piperidin-3-amine
    • DTXSID601258438
    • (S)-N-CARBOBENZYLOXYCYCLOHEXYLALANINOL
    • PB21885
    • (3S)-3-Amino-1-Cbz-piperidine
    • SY033486
    • (S)-1-Cbz-3-aminopiperidine;(S)-benzyl 3-aminopiperidine-1-carboxylate;(S)-3-Amino-1-Carbobenzyloxy-piperidine
    • DB-024650
    • MDL: MFCD03001672
    • インチ: 1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
    • InChIKey: PBFBPDLWODIXHK-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 234.13700
  • どういたいしつりょう: 234.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.151
  • ゆうかいてん: 168-170°C
  • ふってん: 367.2°C at 760 mmHg
  • フラッシュポイント: 175.9°C
  • 屈折率: 1.558
  • PSA: 55.56000
  • LogP: 2.38450

Benzyl 3-aminopiperidine-1-carboxylate セキュリティ情報

Benzyl 3-aminopiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl 3-aminopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1128777-25g
3-Amino-piperidine-1-carboxylic acid benzyl ester
711002-74-3 95%
25g
$265 2024-07-28
Chemenu
CM108490-10g
benzyl 3-aminopiperidine-1-carboxylate
711002-74-3 95%+
10g
$97 2024-07-24
TRC
B233855-50mg
Benzyl 3-Aminopiperidine-1-carboxylate
711002-74-3
50mg
$ 65.00 2022-06-07
Apollo Scientific
OR6134-10g
3-Aminopiperidine, N1-CBZ protected
711002-74-3 97%
10g
£95.00 2025-02-20
Apollo Scientific
OR6134-25g
3-Aminopiperidine, N1-CBZ protected
711002-74-3 97%
25g
£210.00 2025-02-20
abcr
AB168790-5 g
3-Amino-1-N-Cbz-piperidine; 96%
711002-74-3
5g
€137.20 2022-03-04
abcr
AB168790-25 g
3-Amino-1-N-Cbz-piperidine; 96%
711002-74-3
25g
€411.60 2022-03-04
TRC
B233855-10mg
Benzyl 3-Aminopiperidine-1-carboxylate
711002-74-3
10mg
$ 50.00 2022-06-07
Alichem
A129003588-25g
3-Amino-1-N-Cbz-piperidine
711002-74-3 95%
25g
$274.40 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A842438-1g
3-Amino-1-N-Cbz-piperidine
711002-74-3 95%
1g
120.60 2021-05-17

Benzyl 3-aminopiperidine-1-carboxylate サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:711002-74-3)1-N-Cbz-3-aminopiperidine
注文番号:1680750
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:18
価格 ($):discuss personally

Benzyl 3-aminopiperidine-1-carboxylate 関連文献

Benzyl 3-aminopiperidine-1-carboxylateに関する追加情報

Recent Advances in the Application of Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) in Chemical Biology and Pharmaceutical Research

Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological evaluations of this compound, providing a comprehensive overview for researchers in the field.

One of the most significant advancements in the use of Benzyl 3-aminopiperidine-1-carboxylate is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective PI3K inhibitors, which are crucial for cancer therapy. The study reported a novel synthetic route that improved yield and purity, addressing previous challenges in large-scale production. The resulting inhibitors showed promising activity against various cancer cell lines, with IC50 values in the nanomolar range, underscoring the compound's potential in oncology drug development.

In addition to its applications in cancer research, Benzyl 3-aminopiperidine-1-carboxylate has been explored as a scaffold for neuroactive compounds. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in the design of sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in Alzheimer's disease and stroke. The study utilized computational modeling to optimize the compound's binding affinity, followed by in vitro validation. The results indicated a significant improvement in receptor binding compared to previous generations of ligands, suggesting a promising direction for future therapeutic development.

The synthetic versatility of Benzyl 3-aminopiperidine-1-carboxylate has also been a focus of recent research. A 2024 paper in Organic Process Research & Development presented a scalable, green chemistry approach to its synthesis, reducing the use of hazardous reagents and improving overall sustainability. The new method employed catalytic hydrogenation and flow chemistry techniques, achieving a 90% yield with high enantiomeric purity. This advancement is particularly relevant for industrial applications, where cost-effectiveness and environmental considerations are paramount.

Beyond its direct applications, derivatives of Benzyl 3-aminopiperidine-1-carboxylate have shown potential in antimicrobial research. A collaborative study between academic and industry researchers, published in Antimicrobial Agents and Chemotherapy, reported novel quinolone derivatives exhibiting broad-spectrum activity against drug-resistant bacterial strains. The structural modifications enabled by the compound's reactive sites allowed for fine-tuning of antibacterial properties while maintaining low cytotoxicity, addressing a critical need in the face of rising antibiotic resistance.

Looking forward, the unique chemical properties of Benzyl 3-aminopiperidine-1-carboxylate continue to inspire innovative research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation, as well as its potential in radiopharmaceuticals for diagnostic imaging. The compound's adaptability across diverse therapeutic areas and its compatibility with modern synthetic methodologies position it as a valuable asset in drug discovery pipelines. As research progresses, we anticipate further breakthroughs that will expand its applications and enhance our understanding of structure-activity relationships in medicinal chemistry.

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